molecular formula C15H20N6O4 B14159320 1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide CAS No. 35920-40-2

1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide

Cat. No.: B14159320
CAS No.: 35920-40-2
M. Wt: 348.36 g/mol
InChI Key: ISNMLOJARGEFLK-BQVMBELUSA-N
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Description

1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentyl group and a deoxyribofuranuronamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide involves multiple steps, starting with the preparation of the purine base. The purine base is typically synthesized through the reaction of adenine with various alkylating agents under basic conditions . The cyclopentyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the deoxyribofuranuronamide moiety using a glycosylation reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline the synthesis and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purine nucleosides .

Mechanism of Action

The mechanism of action of 1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to nucleic acids, influencing their structure and function. It can inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes such as DNA replication and transcription . The exact molecular targets and pathways vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Amino-9H-purin-9-yl)-N-cyclopentyl-1-deoxyribofuranuronamide is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the deoxyribofuranuronamide moiety differentiates it from other purine nucleosides, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

35920-40-2

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-cyclopentyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C15H20N6O4/c16-12-8-13(18-5-17-12)21(6-19-8)15-10(23)9(22)11(25-15)14(24)20-7-3-1-2-4-7/h5-7,9-11,15,22-23H,1-4H2,(H,20,24)(H2,16,17,18)/t9-,10+,11-,15+/m0/s1

InChI Key

ISNMLOJARGEFLK-BQVMBELUSA-N

Isomeric SMILES

C1CCC(C1)NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1CCC(C1)NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

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